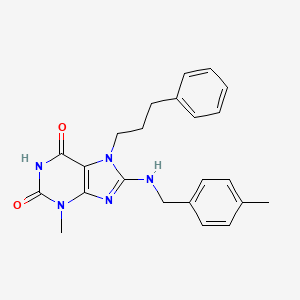
3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the family of protein kinase inhibitors. It was first synthesized in the early 1990s by researchers at F. Hoffmann-La Roche Ltd. as a potential anti-cancer agent. Since then, Ro 31-8220 has been extensively studied for its potential applications in various fields of scientific research.
作用機序
3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 is a potent inhibitor of various protein kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). It binds to the ATP-binding site of these kinases and prevents them from phosphorylating their target proteins. By inhibiting the activity of these kinases, this compound 31-8220 can modulate various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have diverse biochemical and physiological effects in various cell types and animal models. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to modulate the activity of neurotransmitter receptors in the brain, thereby affecting synaptic transmission and plasticity. Additionally, this compound 31-8220 has been shown to have anti-inflammatory and immunomodulatory effects in various animal models of inflammation and autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 is its potency and selectivity towards various protein kinases. This makes it a useful tool compound for studying the role of these kinases in various cellular processes. However, one of the limitations of this compound 31-8220 is its potential off-target effects, as it can also inhibit other kinases and enzymes at high concentrations. Therefore, careful dose-response studies are required to determine the optimal concentration of this compound 31-8220 for specific experiments.
将来の方向性
3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 has great potential for further research in various fields of scientific research. Some of the future directions for this compound 31-8220 include:
1. Development of more potent and selective analogs of this compound 31-8220 for specific protein kinases.
2. Investigation of the role of this compound 31-8220 in various cellular processes, including cell proliferation, differentiation, and apoptosis.
3. Evaluation of the therapeutic potential of this compound 31-8220 in various diseases, including cancer, diabetes, and neurodegenerative disorders.
4. Development of new drug delivery systems for this compound 31-8220 to improve its bioavailability and reduce its potential side effects.
5. Investigation of the potential off-target effects of this compound 31-8220 in various animal models and cell types.
Conclusion:
In conclusion, this compound 31-8220 is a synthetic compound that belongs to the family of protein kinase inhibitors. It has been extensively studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. This compound 31-8220 is a potent inhibitor of various protein kinases, including PKC and MAPK, and has diverse biochemical and physiological effects in various cell types and animal models. Future research on this compound 31-8220 could lead to the development of new therapeutic agents for various diseases and a better understanding of the role of protein kinases in various cellular processes.
合成法
3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 is synthesized through a multi-step process using readily available starting materials. The synthesis involves the reaction of 4-methylbenzylamine with 3-phenylpropylmalonate to form an intermediate, which is then cyclized with guanidine to give the final product. The overall yield of the synthesis is around 20%, and the purity of the compound can be increased through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 has been widely used in scientific research as a tool compound to study the role of protein kinases in various cellular processes. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific target proteins, thereby regulating their activity. Aberrant activation of protein kinases has been implicated in the development and progression of various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
3-methyl-8-[(4-methylphenyl)methylamino]-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-10-12-18(13-11-16)15-24-22-25-20-19(21(29)26-23(30)27(20)2)28(22)14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13H,6,9,14-15H2,1-2H3,(H,24,25)(H,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRWDPBUXVWCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
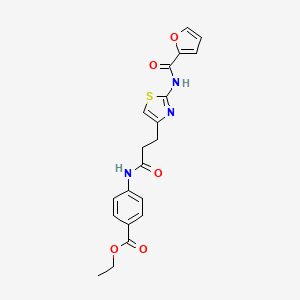
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2899486.png)
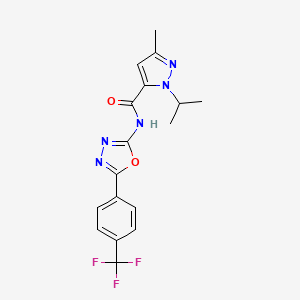

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2899491.png)
![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B2899492.png)
![2-[[4-Ethyl-5-[(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2899493.png)
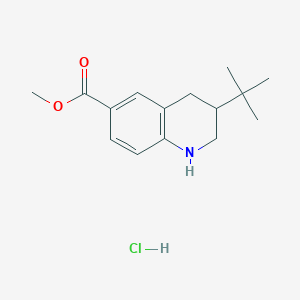
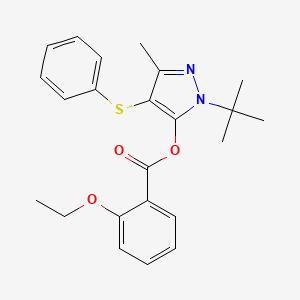
![1-[3-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2899498.png)
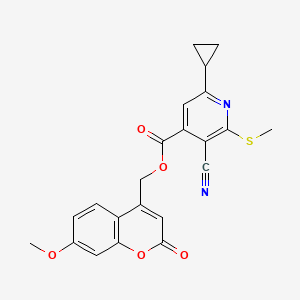
![1-(3-Ethoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2899503.png)

![1-Ethyl-6-fluoro-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2899507.png)
